molecular formula C5H3Cl3N4 B14454348 3-Amino-5-(trichloromethyl)-1H-pyrazole-4-carbonitrile CAS No. 74440-42-9

3-Amino-5-(trichloromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14454348
CAS No.: 74440-42-9
M. Wt: 225.5 g/mol
InChI Key: VAJVDRNWIUVFLM-UHFFFAOYSA-N
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Description

3-Amino-5-(trichloromethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both amino and trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(trichloromethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with an amine in the presence of a trichloromethylating agent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trichloromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the trichloromethyl group or other functional groups within the molecule.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

3-Amino-5-(trichloromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specialized properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-5-(trichloromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylisoxazole
  • 3-Amino-5-trifluoromethyl-1,2,4-triazole
  • 3-Amino-5-sulfanyl-1,2,4-triazole

Uniqueness

3-Amino-5-(trichloromethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties compared to similar compounds

Properties

CAS No.

74440-42-9

Molecular Formula

C5H3Cl3N4

Molecular Weight

225.5 g/mol

IUPAC Name

3-amino-5-(trichloromethyl)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C5H3Cl3N4/c6-5(7,8)3-2(1-9)4(10)12-11-3/h(H3,10,11,12)

InChI Key

VAJVDRNWIUVFLM-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(NN=C1N)C(Cl)(Cl)Cl

Origin of Product

United States

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